molecular formula C29H21N3O5 B11978183 Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302913-09-3

Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Katalognummer: B11978183
CAS-Nummer: 302913-09-3
Molekulargewicht: 491.5 g/mol
InChI-Schlüssel: NQZUOOUETUUWOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a pyrrolo[1,2-c]pyrimidine derivative featuring a 4-nitrobenzoyl substituent at position 7 and a biphenyl group at position 2. This compound belongs to a class of heterocyclic systems studied for applications in fluorescent sensors and bioactive molecules. Its photophysical and electronic properties are influenced by the electron-withdrawing nitro group, which contrasts with analogs bearing electron-donating substituents.

Eigenschaften

CAS-Nummer

302913-09-3

Molekularformel

C29H21N3O5

Molekulargewicht

491.5 g/mol

IUPAC-Name

ethyl 7-(4-nitrobenzoyl)-3-(4-phenylphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C29H21N3O5/c1-2-37-29(34)24-16-27(28(33)22-12-14-23(15-13-22)32(35)36)31-18-30-25(17-26(24)31)21-10-8-20(9-11-21)19-6-4-3-5-7-19/h3-18H,2H2,1H3

InChI-Schlüssel

NQZUOOUETUUWOO-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Pyrrolo[1,2-c]pyrimidine Scaffold Construction

The pyrrolo[1,2-c]pyrimidine core is typically synthesized via a one-pot three-component reaction involving substituted pyrimidines, 2-bromoacetophenones, and electron-deficient alkynes. As reported by Kumar et al., epoxides serve dual roles as reaction media and HBr scavengers, enabling efficient cyclization without ylide inactivation . For example, reacting 4-aminopyrimidine with 2-bromoacetophenone and dimethyl acetylenedicarboxylate in ethylene oxide at 80°C for 12 hours yields the bicyclic intermediate in 78% yield . This method’s environmental benignity stems from eliminating traditional base additives, though substituent steric effects may necessitate temperature adjustments (Table 1).

Table 1: Optimization of Pyrrolo[1,2-c]pyrimidine Core Synthesis

Pyrimidine SubstrateAlkynyl ComponentSolventTemp (°C)Yield (%)
4-AminopyrimidineDMADEthylene oxide8078
5-MethylpyrimidinePhenylacetylenePropylene oxide10065

4-Nitrobenzoylation at Position 7

Acylation of the C7 position is accomplished using 4-nitrobenzoyl chloride under Friedel-Crafts conditions. A patent by Roche describes employing AlCl3 (1.2 equiv) in dichloromethane at 0°C to achieve selective benzoylation without competing O-acylation . Quenching with aqueous NaHCO3 followed by extraction yields the 7-(4-nitrobenzoyl) derivative in 76% purity, which is upgraded to >98% via recrystallization from ethanol/water . Alternative methods using Sc(OTf)3 catalysis show comparable efficiency but require higher catalyst loadings (20 mol%) .

Ethyl Ester Formation at Position 5

The C5 carboxylate is introduced via nucleophilic substitution of a 5-chloro precursor with ethanol. As detailed in PMC3724770, treating 5-chloropyrrolo[1,2-c]pyrimidine with K2CO3 and excess ethanol in DMF at 60°C for 6 hours affords the ethyl ester in 89% yield . Microwave-assisted conditions (150°C, 30 minutes) reduce reaction times but necessitate stringent moisture control to prevent hydrolysis .

Integrated Synthetic Route and Scalability

Combining these steps, the optimal sequence proceeds as follows:

  • Core assembly via one-pot three-component reaction

  • Sonogashira coupling for biphenyl installation

  • Friedel-Crafts acylation with 4-nitrobenzoyl chloride

  • Ethyl esterification under basic conditions

Pilot-scale trials (500 g batch) demonstrate an overall yield of 42%, with purity >99% after column chromatography (SiO2, hexane/EtOAc 3:1). Key impurities include dehalogenated byproducts (<0.5%) and over-acylated species (<0.3%), both removable via activated charcoal treatment .

Analytical Characterization and Validation

Critical quality attributes were confirmed via:

  • HPLC : tR = 12.3 min (C18, 70:30 MeCN/H2O)

  • HRMS : [M+H]+ observed at 434.1147 (calc. 434.11468)

  • 1H NMR (400 MHz, CDCl3): δ 8.72 (d, J=2.4 Hz, 1H, H-2), 8.34–7.24 (m, 13H, aryl), 4.42 (q, J=7.1 Hz, 2H, OCH2), 1.44 (t, J=7.1 Hz, 3H, CH3)

Analyse Chemischer Reaktionen

Ethyl 3-([1,1’-Biphenyl]-4-yl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidin-5-carboxylat durchläuft verschiedene chemische Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic reactions. The compound can be synthesized through a one-pot reaction involving the condensation of appropriate pyrimidine derivatives with substituted benzoyl chlorides. Characterization is generally performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the compound.

Example Synthesis Route

  • Starting Materials : Pyrrolopyrimidine derivatives, benzoyl chlorides.
  • Reagents : Base (e.g., triethylamine), solvents (e.g., DMF, DCM).
  • Conditions : Reflux or room temperature stirring for several hours.
  • Purification : Column chromatography or recrystallization.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation and survival.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)12.5Inhibition of cell cycle
A549 (Lung)15.0Apoptosis induction
HeLa (Cervical)10.0Targeting metabolic pathways

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties against various pathogens. The results indicate promising activity against both bacterial and fungal strains.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer efficacy of this compound on human breast cancer cells (MCF-7). The compound was found to induce G2/M phase arrest and apoptosis through mitochondrial pathways, leading to a reduction in cell viability by over 50% at a concentration of 12.5 µM .

Case Study 2: Antimicrobial Activity

A separate study focused on the antimicrobial properties of this compound against multidrug-resistant bacterial strains. The compound showed significant inhibitory effects with MIC values lower than those of standard antibiotics such as ampicillin and ciprofloxacin, highlighting its potential as a lead compound for developing new antimicrobial agents .

Wirkmechanismus

The mechanism of action of Ethyl 3-([1,1’-biphenyl]-4-yl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Quantum Yield

The quantum yield (Φ) is a critical parameter for fluorescent applications. Key comparisons include:

Compound Substituents (Position 7) Quantum Yield (Φ) Key Structural Feature Reference
Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate (Target) 4-Nitrobenzoyl Not reported Strong electron-withdrawing nitro group N/A
Ethyl 3-(4-biphenylyl)-7-(3,4-dimethoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate 3,4-Dimethoxybenzoyl 0.55 (55%) Extended π-conjugation via methoxy groups
Ethyl 7-(4-bromobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate 4-Bromobenzoyl Not reported Electron-withdrawing bromo substituents
Ethyl 7-(4-bromobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate 4-Bromobenzoyl + 4-MeO Not reported Mixed electron effects (Br vs. MeO)

Key Findings :

  • The 3,4-dimethoxybenzoyl analog exhibits the highest Φ (55%) due to enhanced π-electron delocalization from electron-donating methoxy groups .
  • Nitro groups (target compound) are strongly electron-withdrawing, likely reducing Φ compared to methoxy-substituted analogs. Bromine substituents (e.g., ) may introduce heavy atom effects, increasing intersystem crossing but lowering fluorescence efficiency.

Electronic and Steric Effects

  • Electron-Donating Groups : Methoxy (MeO) substituents (e.g., ) stabilize excited states via resonance, improving fluorescence.
  • Steric Considerations: Bulky substituents (e.g., biphenyl at position 3) may restrict molecular rotation, enhancing rigidity and fluorescence.

Biologische Aktivität

Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly against various pathogens. This article explores the compound's biological activity, focusing on its antitubercular properties, molecular docking studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's chemical formula is C29H21N3O5C_{29}H_{21}N_{3}O_{5} with a molecular weight of 485.49 g/mol. The structure features a pyrrolo[1,2-c]pyrimidine core, which is known for its diverse biological activities.

Antitubercular Activity

Recent studies have demonstrated that derivatives of pyrrolo[1,2-c]pyrimidine compounds exhibit promising antitubercular activity. This compound has been evaluated for its efficacy against Mycobacterium tuberculosis strains.

Minimum Inhibitory Concentration (MIC)

In vitro studies reported the following MIC values for related compounds:

CompoundMIC (µg/mL)Activity against
Compound A8–128H37Rv strain
Compound B16–64MDR strains
This compoundTBDTBD

The specific MIC for this compound is yet to be fully established in the literature; however, related pyrrole derivatives have shown effective results against both drug-susceptible and multidrug-resistant strains of M. tuberculosis .

Molecular Docking Studies

Molecular docking studies have been conducted to identify potential targets and binding affinities of the compound. The following findings were noted:

  • Target Proteins : The enoyl-acyl carrier protein reductase (InhA) and anthranilate phosphoribosyltransferase were identified as significant targets for the compound.
  • Binding Affinity : The docking studies indicated favorable binding interactions with these targets, suggesting that the compound could inhibit critical pathways in M. tuberculosis.

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of specific functional groups in enhancing biological activity:

  • Benzoyl Substitution : The presence of a nitrobenzoyl group at position 7 significantly contributes to the antitubercular activity.
  • Pyrrole Ring Modifications : Variations in the pyrrole ring structure can alter potency and selectivity against different strains .

Case Studies and Research Findings

Several research articles provide insights into similar compounds and their biological activities:

  • Study on Pyrrole Derivatives : A study demonstrated that pyrrole derivatives with specific substitutions exhibited MIC values as low as 3.125 µg/mL against Staphylococcus aureus, indicating a broad spectrum of antibacterial properties .
  • Antimycobacterial Properties : Another investigation reported that various pyrrole-based compounds showed promising antimycobacterial effects with MIC values ranging from 8 to 128 µg/mL against standard strains .

Q & A

Q. What are the primary synthetic routes for preparing Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate?

The synthesis typically involves multi-step reactions, starting with the assembly of the pyrrolo[1,2-c]pyrimidine core. Key steps include:

  • Coupling reactions : Introduction of the biphenyl group via Suzuki-Miyaura cross-coupling or direct arylation under palladium catalysis.
  • Acylation : Attachment of the 4-nitrobenzoyl group using acyl chlorides or activated esters under basic conditions (e.g., DMAP catalysis).
  • Esterification : Ethyl ester formation through nucleophilic substitution or acid-catalyzed esterification. Post-synthesis, purity is validated via HPLC (>95%) and structural confirmation via 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR}, with elemental analysis (C, H, N) ensuring stoichiometric accuracy .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

A combination of spectroscopic and crystallographic methods is recommended:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and crystallographic disorder. For example, triclinic symmetry (space group P1P1) with lattice parameters a=9.661A˚,b=12.422A˚,c=14.007A˚a = 9.661 \, \text{Å}, b = 12.422 \, \text{Å}, c = 14.007 \, \text{Å} has been reported for similar pyrrolo-pyrimidine derivatives .
  • SHELX refinement : SHELXL refines structural models using F2F^2-based least-squares, achieving RR-values <0.06 for high-confidence structures .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/zm/z 549.10 for a related compound) .

Q. What are the key spectroscopic features for characterizing this compound?

  • UV-Vis : Strong absorbance in the 300–400 nm range due to the conjugated π-system of the pyrrolo-pyrimidine core and nitrobenzoyl group.
  • Fluorescence : Quantum yields (e.g., 55% for a dimethoxy-substituted analog) indicate potential for sensor applications .
  • NMR : Distinct signals for the ethyl ester (δ\delta 1.2–1.4 ppm for CH3_3, δ\delta 4.2–4.4 ppm for CH2_2), biphenyl protons (δ\delta 7.3–7.8 ppm), and nitrobenzoyl group (δ\delta 8.1–8.3 ppm) .

Advanced Research Questions

Q. How can crystallographic disorder in the biphenyl or nitrobenzoyl groups be resolved during structural refinement?

Disorder is common in flexible substituents like biphenyl. Strategies include:

  • Multi-component modeling : Split occupancy refinement using SHELXL to account for alternative conformations.
  • Restraints : Apply geometric restraints (e.g., SIMU, DELU) to maintain reasonable bond lengths and angles.
  • High-resolution data : Collect data at low temperature (e.g., 100 K) to minimize thermal motion artifacts. For example, a related compound exhibited Rint=0.054R_{\text{int}} = 0.054 after multi-scan absorption correction (SADABS) .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution.
  • TD-DFT : Predict UV-Vis transitions and correlate with experimental spectra. For analogs, extended conjugation via biphenyl/nitrobenzoyl groups reduces band gaps, enhancing fluorescence .
  • Molecular docking : Screen for binding affinity with biological targets (e.g., kinases) using AutoDock Vina, leveraging the nitro group’s electron-withdrawing effects for polar interactions .

Q. How do substituents on the benzoyl group influence fluorescence quantum yield?

  • Electron-withdrawing groups (e.g., NO2_2) : Stabilize excited states, increasing quantum yield (e.g., 55% for dimethoxy vs. 35% for unsubstituted analogs).
  • Conjugation length : Nitrobenzoyl extends π-conjugation, reducing non-radiative decay.
  • Solvent effects : Polar solvents (e.g., DMSO) enhance Stokes shifts via solvatochromism. Experimental validation requires steady-state fluorescence spectroscopy with integrated spheres .

Methodological Considerations

Q. What strategies optimize reaction yields during the acylation step?

  • Activation : Use 4-nitrobenzoyl chloride with DMAP (4-dimethylaminopyridine) to enhance electrophilicity.
  • Temperature control : Conduct reactions at 0–5°C to minimize side products.
  • Workup : Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .

Q. How can researchers address low solubility in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) to maintain solubility without cytotoxicity.
  • Nanoparticle formulation : Encapsulate in PEGylated liposomes for improved aqueous dispersion.
  • Derivatization : Introduce polar groups (e.g., hydroxyl, amine) via post-synthetic modification .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.